Furo[3,2-c]pyridin-3(2H)-one hydrobromide
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Overview
Description
Furo[3,2-c]pyridin-3(2H)-one hydrobromide is a heterocyclic compound that contains both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-c]pyridin-3(2H)-one hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the preparation of substituted furopropenoic acids from aldehydes under Doebner’s conditions. These acids are then converted to azides, which are cyclized by heating in Dowtherm to form furopyridones. The resulting compounds are aromatized with phosphorus oxychloride to yield chloro derivatives of furo[3,2-c]pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]pyridin-3(2H)-one hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate in the presence of a catalyst like palladium on carbon (Pd/C) is used.
Major Products
The major products formed from these reactions include various substituted furopyridines, such as 4-amino-2-(3-pyridyl)furo[3,2-c]pyridine and 2-(4-aminophenyl)furo[3,2-c]pyridine .
Scientific Research Applications
Furo[3,2-c]pyridin-3(2H)-one hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of furo[3,2-c]pyridin-3(2H)-one hydrobromide involves its interaction with molecular targets and pathways within biological systems. For instance, as a photosensitizer, it generates reactive oxygen species (ROS) such as singlet oxygen (1O2) and hydroxyl radicals (˙OH) upon activation by light. These ROS can cause damage to bacterial cells, leading to their ablation .
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-b]pyridin-6-ol: Another heterocyclic compound with similar structural features but different functional groups.
Furo[3,2-b]pyridin-7-amine: Contains an amine group, making it useful for different chemical reactions and applications.
Uniqueness
Furo[3,2-c]pyridin-3(2H)-one hydrobromide is unique due to its specific structural configuration and the presence of both furan and pyridine rings. This configuration allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C7H6BrNO2 |
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Molecular Weight |
216.03 g/mol |
IUPAC Name |
furo[3,2-c]pyridin-3-one;hydrobromide |
InChI |
InChI=1S/C7H5NO2.BrH/c9-6-4-10-7-1-2-8-3-5(6)7;/h1-3H,4H2;1H |
InChI Key |
ACNVFKYPVCTBSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CN=C2.Br |
Origin of Product |
United States |
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